Epacadostat (INCB024360) is a potent and selective small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). [, ] It falls outside typical "drug-like" space due to the presence of several unusual functional groups, including a hydroxyamidine, furazan, bromide, and sulfamide. [] IDO1 is a heme-containing enzyme that plays a crucial role in the kynurenine pathway of tryptophan metabolism. [] This pathway leads to the degradation of tryptophan and the production of kynurenine, a metabolite that contributes to immune suppression within the tumor microenvironment. [, ]
Despite the challenges encountered in clinical trials, IDO1 remains an attractive target for cancer immunotherapy. [] Future research directions for Epacadostat and other IDO1 inhibitors include:
Epacadostat was developed by Incyte Corporation through a data-centric medicinal chemistry approach. It is classified as a small molecule drug and belongs to the category of immunomodulatory agents. Its design incorporates several unique functional groups that contribute to its pharmacological profile, including hydroxyamidine, furazan, bromide, and sulfamide .
The synthesis of Epacadostat involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized from a precursor through a series of reactions that include:
The detailed synthetic route is often proprietary but generally involves optimizing reaction conditions to maximize yield and purity while minimizing side products .
Epacadostat's molecular formula is , with a molecular weight of approximately 332.17 g/mol. The structure features:
The compound's three-dimensional conformation allows for optimal interactions with the active site of IDO1, as evidenced by crystallographic studies that reveal extensive intramolecular hydrogen bonding contributing to its stability and permeability .
Epacadostat primarily functions through competitive inhibition of IDO1. The key chemical reaction involves:
The kinetics of this reaction can be characterized by determining the half-maximal inhibitory concentration (IC50), which has been reported around 54 nM in cellular assays . This indicates high potency in inhibiting IDO1 enzymatic activity.
The mechanism by which Epacadostat exerts its effects includes:
Epacadostat exhibits several notable physical and chemical properties:
These properties contribute to its bioavailability and efficacy as an oral medication .
Epacadostat has been primarily investigated for its potential in cancer immunotherapy. Key applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: